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Introduction: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid

Receptor 4 (FFAR4), has emerged as a critical regulator of metabolism and inflammation.[1][2]

[3][4] It is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids like

docosahexaenoic acid (DHA).[4][5] GPR120 is highly expressed in adipocytes, macrophages,

and intestinal enteroendocrine cells, where it modulates adipogenesis, glucose uptake, insulin

sensitivity, and anti-inflammatory responses.[6][7][8]

Given its central role in metabolic health, GPR120 is a promising therapeutic target for

conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][3][9] Studying the

effects of GPR120 modulators (agonists and antagonists) requires robust experimental models.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful and stable method

to specifically silence GPR120 expression in various cell types. This allows researchers to

validate that a modulator's observed effects are directly mediated by GPR120, thereby

confirming its mechanism of action and specificity.

These application notes provide a comprehensive guide, from understanding GPR120

signaling to detailed protocols for lentiviral production, target cell transduction, knockdown

verification, and functional assays for modulator characterization.
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GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11

pathway and the β-arrestin-2 pathway.

Gαq/11 Pathway: Upon ligand binding, GPR120 couples to Gαq/11 proteins, activating

phospholipase C (PLC). This leads to an increase in intracellular calcium ([Ca2+]i) and the

activation of the extracellular signal-regulated kinase (ERK1/2) cascade.[6][7] This pathway

is primarily associated with metabolic functions, including adipogenesis and glucose uptake.

[1][5][6]

β-arrestin-2 Pathway: This pathway is crucial for GPR120's potent anti-inflammatory effects.

Ligand-activated GPR120 recruits β-arrestin-2, leading to the internalization of the receptor

complex.[1][5] This complex then interacts with TAB1, preventing its association with TAK1

and thereby inhibiting the downstream activation of pro-inflammatory signaling cascades like

NF-κB and JNK, which are typically triggered by stimuli such as lipopolysaccharide (LPS) or

TNF-α.[4][5][7]
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Application Note: Experimental Workflow
The process of using lentiviral knockdown to study GPR120 modulators involves a series of

sequential steps, from designing the shRNA constructs to performing the final functional

assays. This workflow ensures that the observed biological effects of a compound are

specifically due to its interaction with GPR120.
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Workflow for GPR120 knockdown and modulator studies.
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Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol details the generation of lentiviral particles in HEK293T cells using a second-

generation packaging system.

Materials:

HEK293T cells

pLKO.1-shRNA plasmid targeting GPR120 (and a non-targeting scrambled control)[10]

Lentiviral packaging plasmids: psPAX2 (packaging) and pMD2.G (envelope)

Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)

DMEM with 10% Fetal Bovine Serum (FBS)

Opti-MEM

0.45 µm syringe filters

Procedure:

Day 1: Cell Seeding:

Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS (antibiotic-free).

Incubate overnight at 37°C with 5% CO2. Cells should be ~70-80% confluent for

transfection.[11]

Day 2: Transfection:

In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:

3 µg pLKO.1-shGPR120 (or scrambled control) plasmid

2 µg psPAX2 plasmid
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1 µg pMD2.G plasmid

In a separate tube, add the transfection reagent to 500 µL of Opti-MEM according to the

manufacturer's instructions.

Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20

minutes at room temperature.[11]

Add the transfection complex dropwise to the HEK293T cells. Swirl gently to distribute.

Incubate at 37°C.

Day 3: Medium Change:

After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of

fresh, pre-warmed complete DMEM.

Day 4 & 5: Viral Harvest:

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

Filter the supernatant through a 0.45 µm filter to remove cells and debris.[11]

A second harvest can be performed at 72 hours by adding 10 mL of fresh media after the

first harvest and collecting it 24 hours later.

The viral supernatant can be used immediately, stored at 4°C for short-term use, or

aliquoted and stored at -80°C for long-term storage.

Protocol 2: Lentiviral Transduction and Stable Cell Line
Generation
This protocol describes the infection of target cells (e.g., RAW 246.7 macrophages, 3T3-L1

preadipocytes) and selection of a stable knockdown cell line.

Materials:

Target cells
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Lentiviral supernatant (shGPR120 and scrambled control)

Polybrene (hexadimethrine bromide)

Puromycin

Complete growth medium for the target cell line

Procedure:

Day 1: Cell Seeding:

Plate target cells in a 6-well plate at a density that will result in 50-70% confluency the next

day.[12]

Day 2: Transduction:

Thaw the lentiviral supernatant.

Add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction

efficiency.[11]

Add the desired amount of lentiviral supernatant. It is recommended to test a range of

Multiplicity of Infection (MOI) from 1 to 10 to optimize knockdown.[11]

Incubate for 18-24 hours at 37°C.

Day 3 onwards: Selection:

Remove the virus-containing medium and replace it with fresh complete medium.

After 24-48 hours, begin selection by adding the appropriate concentration of puromycin.

The optimal puromycin concentration should be predetermined by generating a kill curve

for the specific target cell line.

Replace the puromycin-containing medium every 2-3 days.

Continue selection for 7-14 days until non-transduced cells are eliminated.
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Expand the surviving cell pools for verification and subsequent experiments.

Protocol 3: Verification of GPR120 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:

Isolate total RNA from both scrambled control and shGPR120 stable cell lines.

Synthesize cDNA using a reverse transcription kit.

Perform qRT-PCR using primers specific for GPR120 and a housekeeping gene (e.g.,

GAPDH, β-actin) for normalization.

Calculate the relative expression of GPR120 mRNA using the ΔΔCt method.[13]

B. Western Blot for Protein Level:

Prepare total protein lysates from both scrambled control and shGPR120 stable cell lines.

Determine protein concentration using a BCA or Bradford assay.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane and probe with a primary antibody specific for GPR120.[14]

Probe with a loading control antibody (e.g., GAPDH, β-actin).

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an

ECL substrate.

Quantify band intensity using densitometry software to determine the percentage of protein

knockdown.

Protocol 4: Functional Assays for Modulator Studies
A. Calcium Flux Assay:

Seed scrambled control and shGPR120 cells in a black, clear-bottom 96-well plate.
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the

manufacturer's protocol.

Use a fluorescence plate reader to measure baseline fluorescence.

Inject the GPR120 agonist (e.g., TUG-891, DHA) and immediately begin kinetic reading of

fluorescence intensity for 2-3 minutes.[8][15]

The change in fluorescence indicates the intracellular calcium mobilization.

B. Anti-inflammatory Assay (Cytokine Measurement):

Seed scrambled control and shGPR120 macrophage cell lines (e.g., RAW 264.7) in a 24-

well plate.

Pre-treat cells with the GPR120 agonist or vehicle for 1-2 hours.

Stimulate the cells with a pro-inflammatory agent like LPS (100 ng/mL) for 6-24 hours.[7]

Collect the cell culture supernatant.

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using an ELISA kit

according to the manufacturer's instructions.[7]

Data Presentation: Expected Outcomes
The following tables summarize hypothetical but representative quantitative data from GPR120

knockdown and modulator studies.

Table 1: Verification of GPR120 Knockdown Efficiency

shRNA Construct Target Cell Line
mRNA Knockdown
(%) (vs. Scrambled)

Protein
Knockdown (%)
(vs. Scrambled)

shGPR120 #1 RAW 264.7 85 ± 5% 81 ± 7%

shGPR120 #2 RAW 264.7 78 ± 6% 72 ± 8%
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| shGPR120 #1 | 3T3-L1 | 91 ± 4% | 88 ± 6% |

Table 2: Effect of GPR120 Knockdown on Agonist-Induced Calcium Mobilization

Cell Line
Treatment (10 µM
Agonist)

Peak Fluorescence
(RFU)

Fold Change (vs.
Vehicle)

Scrambled Control Vehicle 150 ± 20 1.0

Scrambled Control GPR120 Agonist 850 ± 60 5.7

shGPR120 Vehicle 145 ± 25 1.0

| shGPR120 | GPR120 Agonist | 180 ± 30 | 1.2 |

Table 3: Effect of GPR120 Knockdown on Anti-inflammatory Response

Cell Line Treatment LPS (100 ng/mL)
TNF-α Secretion
(pg/mL)

Scrambled Control Vehicle - < 10

Scrambled Control Vehicle + 2500 ± 210

Scrambled Control
GPR120 Agonist (10

µM)
+ 800 ± 95

shGPR120 Vehicle + 2650 ± 250

| shGPR120 | GPR120 Agonist (10 µM) | + | 2400 ± 220 |
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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